(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine
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Overview
Description
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is a chiral organosilicon compound that features a unique oxazasilolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine typically involves the reaction of chlorosilanes with chiral amino alcohols under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxazasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing catalytic processes. Additionally, its chiral nature allows it to participate in stereoselective reactions, affecting the outcome of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-1,2-dithiane-4,5-diol: Another chiral compound with a different ring structure.
(4S,5S)-octanediol: A chiral diol used in various chemical applications.
Uniqueness
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine is unique due to its oxazasilolidine ring structure, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C16H18ClNOSi |
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Molecular Weight |
303.86 g/mol |
IUPAC Name |
(4S,5S)-2-chloro-3,4-dimethyl-2,5-diphenyl-1,3,2-oxazasilolidine |
InChI |
InChI=1S/C16H18ClNOSi/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16+,20?/m0/s1 |
InChI Key |
NSZWPVQENFHZEA-DAHSEZPTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1C(O[Si](N1C)(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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